molecular formula C12H18BrN B471046 [(3-BROMOPHENYL)METHYL](PENTYL)AMINE CAS No. 774547-39-6

[(3-BROMOPHENYL)METHYL](PENTYL)AMINE

Cat. No.: B471046
CAS No.: 774547-39-6
M. Wt: 256.18g/mol
InChI Key: JBXQBLGZXVYITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-BROMOPHENYL)METHYL](PENTYL)AMINE is an aromatic amine compound. It is characterized by the presence of a bromophenyl group attached to a pentanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-BROMOPHENYL)METHYL](PENTYL)AMINE typically involves the reaction of 3-bromobenzyl chloride with 1-pentanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(3-BROMOPHENYL)METHYL](PENTYL)AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-BROMOPHENYL)METHYL](PENTYL)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-BROMOPHENYL)METHYL](PENTYL)AMINE involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-1-pentanamine
  • N-[(3-chlorophenyl)methyl]-1-pentanamine
  • N-[(3-fluorophenyl)methyl]-1-pentanamine

Uniqueness

[(3-BROMOPHENYL)METHYL](PENTYL)AMINE is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from its analogs with different halogen substitutions .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXQBLGZXVYITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-BROMOPHENYL)METHYL](PENTYL)AMINE
Reactant of Route 2
Reactant of Route 2
[(3-BROMOPHENYL)METHYL](PENTYL)AMINE
Reactant of Route 3
Reactant of Route 3
[(3-BROMOPHENYL)METHYL](PENTYL)AMINE
Reactant of Route 4
Reactant of Route 4
[(3-BROMOPHENYL)METHYL](PENTYL)AMINE
Reactant of Route 5
Reactant of Route 5
[(3-BROMOPHENYL)METHYL](PENTYL)AMINE
Reactant of Route 6
Reactant of Route 6
[(3-BROMOPHENYL)METHYL](PENTYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.